molecular formula C13H15N3O3 B2930010 4-Ethyl-2,3-dioxo-piperazine-1-carboxylic acid anilide CAS No. 65322-79-4

4-Ethyl-2,3-dioxo-piperazine-1-carboxylic acid anilide

货号: B2930010
CAS 编号: 65322-79-4
分子量: 261.281
InChI 键: XSUREXLVISRXMJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Ethyl-2,3-dioxo-piperazine-1-carboxylic acid anilide (CAS: 62893-24-7), also known as oxygen piperazine acid, is a piperazine derivative characterized by a 4-ethyl substituent, 2,3-dioxo groups, and a carboxylic acid anilide moiety. Its structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for antibiotics like cefoperazone .

属性

IUPAC Name

4-ethyl-2,3-dioxo-N-phenylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-2-15-8-9-16(12(18)11(15)17)13(19)14-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUREXLVISRXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

4-Ethyl-2,3-dioxo-piperazine-1-carboxylic acid anilide (CAS No. 65322-79-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring with two keto groups and an anilide moiety. Its structure can be represented as follows:

C12H14N2O3\text{C}_12\text{H}_{14}\text{N}_2\text{O}_3

This compound is known to interact with various biochemical pathways:

  • cAMP Signaling Pathway : The compound activates the cyclic adenosine monophosphate (cAMP) signaling pathway. This pathway is crucial for regulating various cellular processes, including metabolism and cell proliferation. Activation leads to the stimulation of protein kinase A (PKA) and exchange proteins directly activated by cAMP (Epac) .
  • Histone Deacetylase Inhibition : It serves as a reagent in synthesizing amino (thienyl)benzamide derivatives, which are recognized as histone deacetylase inhibitors. These inhibitors play a significant role in cancer therapy by affecting gene expression .

Biological Activity

The biological activities associated with this compound include:

  • Anticancer Properties : Research indicates that compounds derived from this structure exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting the growth of HT29 colon cancer cells .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections .

Case Studies

Several studies have investigated the biological effects of this compound and its derivatives:

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of synthesized derivatives on human cancer cell lines. Results indicated significant growth inhibition, particularly in HT29 cells, with IC50 values comparable to standard chemotherapeutic agents .
  • Histone Deacetylase Inhibition : In vitro assays demonstrated that certain derivatives effectively inhibited histone deacetylases, leading to increased acetylation of histones and altered gene expression profiles associated with apoptosis in cancer cells .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AnticancerSignificant growth inhibition in HT29
AntimicrobialPotential activity against bacterial strains
Histone Deacetylase InhibitionIncreased histone acetylation

相似化合物的比较

N,N'-Carbonyl-bis-(4-ethyl-2,3-dioxo)-piperazine

  • Structure : Contains two 4-ethyl-2,3-dioxo-piperazine units bridged by a carbonyl group.
  • Key Differences : The carbonyl bridge replaces the anilide group, increasing molecular symmetry and rigidity.
  • Applications: Primarily used as an intermediate in synthesizing cephalosporin antibiotics. Its bifunctional nature allows for cross-linking reactions, unlike the monofunctional anilide derivative .

4-Benzyl-piperazine-1-carboxylic acid (3,4-dichloro-phenyl)-amide

  • Structure : Features a benzyl group at the piperazine N4 position and a dichlorophenyl amide.
  • Key Differences : The benzyl group enhances lipophilicity, while the dichlorophenyl amide introduces steric bulk and halogen-mediated electronic effects. These modifications may improve receptor binding in therapeutic applications compared to the ethyl-dioxo-anilide structure .

5-(2-ethoxy-5-{[4-(3,5-dimethyl)piperazine-1-yl]-acetyl}phenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-on

  • Structure : A piperazine-containing acetildenafil analogue with 3,5-dimethyl substitution.

Ethyl 4-[2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate

  • Structure : Incorporates an oxadiazole-thioacetyl group and an ethyl ester.
  • Key Differences: The ester group may act as a prodrug moiety, whereas the anilide in the target compound offers metabolic stability.

4-[2-[[4-(3,4-dimethoxyphenyl)-2,6-dioxo-cyclohexylidene]methylamino]ethyl]-N-phenyl-piperazine-1-carboxamide

  • Structure : Contains a dimethoxyphenyl-cyclohexylidene conjugate and a carboxamide group.
  • Key Differences : The extended conjugation system and bulky substituents may enhance binding to hydrophobic pockets in enzymes or receptors, contrasting with the simpler anilide group in the target compound .

Structural and Functional Analysis

Table 1: Comparative Properties of Selected Piperazine Derivatives

Compound Key Substituents Functional Groups Potential Applications
Target Compound 4-Ethyl, 2,3-dioxo, anilide Carboxylic acid anilide Antibiotic intermediates
N,N'-Carbonyl-bis-(4-ethyl-2,3-dioxo) Carbonyl bridge Bis-dioxo piperazine Cross-linking reactions
4-Benzyl-piperazine-1-carboxamide Benzyl, dichlorophenyl Aryl amide Receptor-targeted therapies
Acetildenafil analogue 3,5-Dimethylpiperazine Pyrazolopyrimidinone PDE5 inhibition
Ethyl oxadiazole-thioacetyl derivative Oxadiazole, thioacetyl, ester Ester, sulfanyl Antimicrobial agents

Electronic and Steric Effects

  • The 2,3-dioxo groups in the target compound increase electron-withdrawing character, polarizing the piperazine ring and enhancing hydrogen-bonding capacity.
  • Anilide vs. Ester : Anilide derivatives (target) exhibit greater metabolic stability compared to esters (e.g., ), which are prone to hydrolysis .
  • Halogenated vs.

Pharmacological Implications

  • Toxicity : Fatty acid anilides (e.g., oleic acid anilide) are associated with toxic syndromes, suggesting the need for rigorous safety profiling of the target compound .
  • Bioavailability : The dimethylpiperazine analogue () highlights how substituent lipophilicity can influence blood-brain barrier penetration, a factor less relevant to the hydrophilic dioxo-anilide structure .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-Ethyl-2,3-dioxo-piperazine-1-carboxylic acid anilide, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : Synthesis typically involves three key steps: (1) Piperazine ring formation via cyclization of diamines, (2) functionalization with ethyl and dioxo groups using ethylation and oxidation agents, and (3) amide bond formation with aniline derivatives via coupling reagents like EDC/HOAt ( ). For example, 4-ethyl-2,3-dioxopiperazinecarbonyl chloride reacts with aniline derivatives in the presence of a base (e.g., triethylamine) to form the anilide bond (). Yield optimization requires strict control of stoichiometry, temperature (0°C to RT for acylations), and purification via recrystallization or chromatography ( ).

Q. How is the structural identity of this compound confirmed in academic research?

  • Methodological Answer : Structural confirmation relies on X-ray crystallography (e.g., R factor = 0.044, data-to-parameter ratio = 7.2 in single-crystal studies) (), NMR spectroscopy (analysis of piperazine ring protons at δ 3.5–4.0 ppm and anilide NH signals), and mass spectrometry (molecular ion peaks matching theoretical mass ±1 Da) ( ). Polarimetry or chiral HPLC may validate stereochemistry in enantiomeric forms ().

Q. What are the recommended storage conditions and handling precautions for this compound in laboratory settings?

  • Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in airtight containers to prevent hydrolysis of the dioxo and amide groups ( ). Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation (). Contradictions in hazard classification (e.g., non-hazardous transport vs. lab handling risks) suggest conducting a risk assessment tailored to experimental scale and solvent systems ( ).

Advanced Research Questions

Q. How do stereochemical variations (e.g., R vs. S configurations) influence the biological activity of this compound derivatives?

  • Methodological Answer : Stereochemistry significantly impacts receptor binding. For example, (R)-enantiomers (e.g., T65534) show distinct bioactivity profiles compared to (S)-forms in enzyme inhibition assays ( ). To study this:

  • Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis ().
  • Compare IC₅₀ values in target assays (e.g., kinase inhibition) and analyze binding modes via molecular docking ().
  • Purity of stereoisomers must exceed 98% (by chiral HPLC) to avoid confounding results ( ).

Q. What analytical strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodological Answer : Contradictory stability reports (e.g., decomposition at pH <4 vs. stability in neutral buffers) require:

  • Forced degradation studies : Expose the compound to extremes (pH 1–13, 40–80°C) and monitor degradation via HPLC-UV/MS ( ).
  • Kinetic modeling : Calculate activation energy (Eₐ) for hydrolysis using Arrhenius plots ().
  • Structural elucidation of degradants : Use LC-NMR to identify breakdown products (e.g., cleavage of the dioxo group) ().

Q. What methodologies are employed to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets ( ).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) ( ).
  • Crystallography : Co-crystallize the compound with target proteins (e.g., β-lactamases) to resolve binding motifs ().
  • Mutagenesis studies : Identify critical residues in the binding pocket by alanine scanning ().

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。